molecular formula C24H20ClF3N2O5S B4763767 Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate

Cat. No.: B4763767
M. Wt: 540.9 g/mol
InChI Key: FFYYNJLINGBFAY-UHFFFAOYSA-N
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Description

This compound is a multifunctional thiophene derivative characterized by:

  • Ethyl ester at position 2.
  • 4-Methyl substitution on the thiophene ring.
  • 2-Phenoxyacetamido group at position 2.
  • 5-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl} substituent, introducing a halogenated aryl group with a strong electron-withdrawing trifluoromethyl (-CF₃) moiety.

Properties

IUPAC Name

ethyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClF3N2O5S/c1-3-34-23(33)19-13(2)20(21(32)29-17-11-14(24(26,27)28)9-10-16(17)25)36-22(19)30-18(31)12-35-15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYYNJLINGBFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the phenylcarbamoyl, phenoxyacetamido, and ethyl ester groups. Common synthetic routes include:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of Substituents: The phenylcarbamoyl and phenoxyacetamido groups are introduced through nucleophilic substitution reactions. The ethyl ester group is typically added via esterification reactions using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Differences
Compound Name Substituents at Position 2 Substituents at Position 5 Position 4 Key Functional Groups
Target Compound 2-Phenoxyacetamido [2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl Methyl -CF₃, Cl, phenoxy
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate 2-Chloroacetamido Methylcarbamoyl Methyl -Cl, methylamide
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate 4-Methylbenzamido 2-Methoxyphenylcarbamoyl Methyl Methoxy, methylbenzoyl
Ethyl 3-(2-chloroacetamido)-5-(4-fluorophenyl)thiophene-2-carboxylate 2-Chloroacetamido 4-Fluorophenyl None -F, chloroacetamido
Ethyl 3-(2-chloroacetamido)-5-(2,4-dichlorophenyl)thiophene-2-carboxylate 2-Chloroacetamido 2,4-Dichlorophenyl None -Cl (×2)
Key Observations:

Position 2 Substitutions: The target compound’s 2-phenoxyacetamido group distinguishes it from simpler acetamido or benzamido groups in analogues . This phenoxy moiety may enhance lipophilicity and π-π stacking interactions in biological systems.

Position 5 Substitutions: The 2-chloro-5-(trifluoromethyl)phenyl carbamoyl group in the target compound combines halogenation and -CF₃, which are known to improve metabolic stability and binding affinity compared to non-halogenated or single-halogen analogues (e.g., ). Analogues with 4-fluorophenyl or 2,4-dichlorophenyl groups () lack the -CF₃ moiety, which reduces electron-withdrawing effects and may diminish resistance to enzymatic degradation.

Position 4 Substitutions: The 4-methyl group in the target compound and may sterically hinder rotation, stabilizing the thiophene ring conformation.

Table 2: Reported Bioactivities of Analogues
Compound Antimicrobial Activity (MIC, μg/mL) Enzymatic Targets Notes
Target Compound Not reported Hypothesized: kinase or protease inhibition Structural similarity to suggests potential activity.
Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate Antibacterial: Staphylococcus aureus (MIC = 8–16) Undisclosed Chlorobenzoyl group enhances membrane penetration.
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate Antifungal: Candida albicans (MIC = 32) Cytochrome P450 Methylcarbamoyl limits solubility.
Ethyl 3,6-diamino-5-cyano-4-hydroxybenzo[c]thiophene-1-carboxylate Anticancer: IC₅₀ = 12 μM (HeLa cells) Topoisomerase II Amino and cyano groups critical for DNA intercalation.
Key Findings:
  • The trifluoromethyl group in the target compound is expected to enhance bioavailability and target binding compared to non-fluorinated analogues .
  • Phenoxyacetamido may mimic natural substrates (e.g., ATP in kinases), as seen in .
  • Antimicrobial efficacy of chloro-substituted analogues () supports the hypothesis that the target compound’s 2-chloro substituent could confer similar activity.

Biological Activity

Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thiophene core and various functional groups that suggest significant reactivity and possible therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C24H20ClF3N2O5S
  • Molar Mass : 538.97 g/mol
  • IUPAC Name : this compound
  • Key Functional Groups :
    • Thiophene ring
    • Chloro group
    • Trifluoromethyl group
    • Amide functionalities

The presence of these groups indicates potential for diverse biological interactions, making it a candidate for further pharmacological studies.

Antitumor Activity

Compounds with thiophene derivatives have been extensively studied for their antitumor properties. Research indicates that compounds similar to this compound may exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing thiophene moieties have been shown to inhibit tumor growth in vitro and in vivo, suggesting their potential as antitumor agents .

Case Study: Inhibition of EGFR Kinase

A related study focused on the development of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors demonstrated promising results. The most effective compound in this series exhibited IC50 values of 0.35 μM against A549 cells, indicating strong antitumor activity . While specific data on the compound is limited, its structural similarities suggest that it may also inhibit EGFR or related pathways.

Antimicrobial Activity

Thiophene derivatives are frequently evaluated for their antimicrobial properties. Preliminary screening has indicated that compounds with similar structures can exhibit antibacterial and antifungal activities. For example, studies have shown that certain thiophene-based compounds display significant inhibition against a range of bacterial strains, which could be relevant for developing new antimicrobial agents .

The mechanisms by which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor progression or microbial metabolism.
  • Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells, suggesting a potential mechanism for this compound as well.
  • Cell Cycle Arrest : Some studies indicate that thiophene derivatives can cause cell cycle arrest at specific phases, further contributing to their antitumor efficacy .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis involves multi-step reactions, including:

  • Gewald reaction for thiophene ring formation using ethyl cyanoacetate, sulfur, and acetoacetanilide derivatives under reflux (e.g., 1,4-dioxane, 80–100°C) .
  • Amide coupling (e.g., using carbodiimide reagents like EDC/HOBt) to introduce the 2-phenoxyacetamido and carbamoyl groups .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) . Optimization Tips:
  • Monitor reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .
  • Adjust solvent polarity and temperature to minimize byproducts (e.g., trifluoroacetic acid for acidic conditions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substituent integration (e.g., trifluoromethyl singlet at δ ~120 ppm in 13C NMR, phenoxy protons at δ 6.8–7.4 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 567.5 for C26H22ClF3N2O6S) .
  • IR Spectroscopy : Identify carbonyl stretches (e.g., ester C=O at ~1700 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolve conformational details (e.g., dihedral angles between thiophene and aryl groups) .

Advanced Research Questions

Q. How can structural modifications enhance biological activity, and what methodological frameworks validate these changes?

Methodological Answer:

  • Modification Strategies :
  • Replace the trifluoromethyl group with electron-withdrawing groups (e.g., nitro) to alter electronic properties .
  • Substitute phenoxyacetamido with heteroaromatic amides (e.g., pyridinyl) to improve solubility .
    • Validation Frameworks :
  • In vitro assays : Measure IC50 against target enzymes (e.g., COX-2 inhibition for anti-inflammatory activity) .
  • SAR Studies : Correlate substituent electronegativity with binding affinity using regression models .

Q. How do conflicting crystallographic and computational data inform structural analysis?

Methodological Answer: Discrepancies often arise between:

  • X-ray data : Reveal planar thiophene rings with carbamoyl groups tilted at 15–20° .
  • DFT Calculations : Predict non-planar conformations due to steric hindrance from the 4-methyl group . Resolution Strategies :
  • Perform Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O bonds) .
  • Use molecular dynamics simulations (AMBER/CHARMM) to model flexibility in solution .

Q. What computational methods predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR) with grid boxes centered on ATP-binding sites .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å acceptable) .
  • Pharmacophore Modeling (Discovery Studio) : Map essential features (e.g., hydrogen bond acceptors near trifluoromethyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate

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